![molecular formula C15H22N2O2Si B1390117 N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide CAS No. 1142192-62-8](/img/structure/B1390117.png)
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide
Overview
Description
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide is a complex organic compound that belongs to the class of furo[3,2-b]pyridine derivatives
Preparation Methods
The synthesis of N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of strong bases and solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups using reagents like halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to enzymes or receptors involved in these pathways . This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide can be compared with other furo[3,2-b]pyridine derivatives, such as:
- 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)ethanone
- 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
- N-{[2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl]methylidene}hydroxylamine
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
2,2-dimethyl-N-(2-trimethylsilylfuro[3,2-b]pyridin-7-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2Si/c1-15(2,3)14(18)17-10-7-8-16-11-9-12(19-13(10)11)20(4,5)6/h7-9H,1-6H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOPZJYMLLPQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673944 | |
| Record name | 2,2-Dimethyl-N-[2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-62-8 | |
| Record name | Propanamide, 2,2-dimethyl-N-[2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-N-[2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


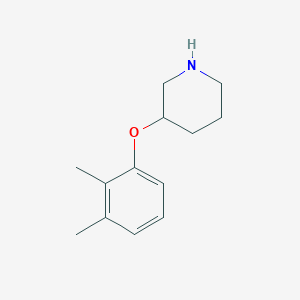
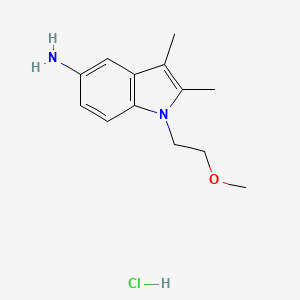
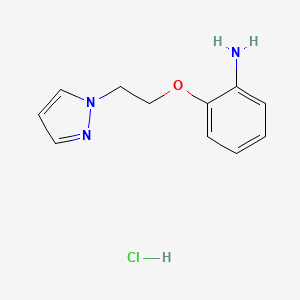
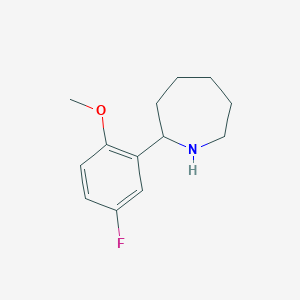
![N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1390041.png)
![2-[4-(Sec-butyl)phenoxy]-5-chloroaniline](/img/structure/B1390043.png)
![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine](/img/structure/B1390044.png)
![3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine](/img/structure/B1390045.png)


![4,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1390048.png)
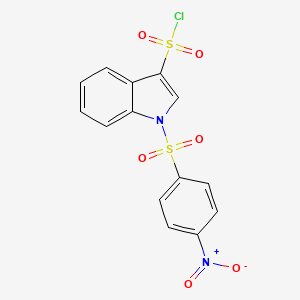
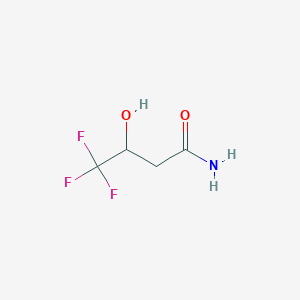
![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide](/img/structure/B1390057.png)
